Heterocycle Differentiation: Benzofuran (Target) vs. Furan Analog — Molecular Weight, π-System, and Lipophilicity
The target compound incorporates a benzofuran (benzo[b]furan) heterocycle, which extends the π-electron system to 10π electrons through benzene ring fusion, compared with the 6π-electron furan ring in the closest monocyclic analog N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide (CAS 1798486-34-6) . This structural difference results in a molecular weight increase of 50.06 g/mol (273.33 vs. 223.27), a shift in molecular formula from C₁₂H₁₇NO₃ to C₁₆H₁₉NO₃, and an increased capacity for aromatic π-stacking interactions. Benzofuran derivatives as a class have been specifically claimed for TNF-α and PDE4 inhibition , whereas furan monocarboxamides lack this patent-class pharmacophore designation.
| Evidence Dimension | Molecular weight and heterocycle π-electron count |
|---|---|
| Target Compound Data | MW 273.33 g/mol; C₁₆H₁₉NO₃; benzofuran 10π-electron system |
| Comparator Or Baseline | N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide (CAS 1798486-34-6): MW 223.27 g/mol; C₁₂H₁₇NO₃; furan 6π-electron system |
| Quantified Difference | ΔMW = +50.06 g/mol (+22.4%); +4 carbon atoms; +4π electrons in heterocycle |
| Conditions | Calculated from molecular formula; heterocycle electron count from established aromaticity rules |
Why This Matters
The benzofuran moiety provides a fundamentally different molecular recognition surface and lipophilicity profile compared to the furan analog, making the target compound unsuitable for substitution in any assay where heterocycle-dependent target engagement (e.g., π-stacking with aromatic protein residues) is relevant.
- [1] Dyke HJ, Lowe C, Montana JG. Benzofuran carboxamides and their therapeutic use. United States Patent US5925636. Assignee: Darwin Discovery Limited. Publication Date: July 20, 1999. View Source
